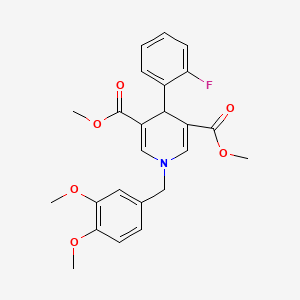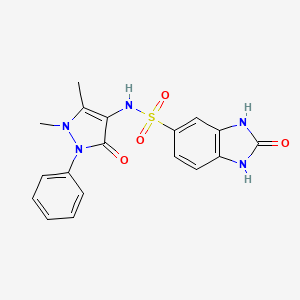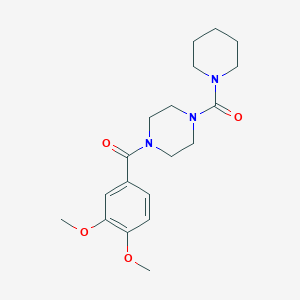![molecular formula C15H24N4O4S B3566724 2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3566724.png)
2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, Alzheimer's disease, and inflammation. In drug discovery, this compound has been used as a building block for the synthesis of novel compounds with improved pharmacological properties. In materials science, this compound has been explored for its potential use in the synthesis of functional materials, such as polymers and nanoparticles.
Mecanismo De Acción
The mechanism of action of 2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in various physiological processes. For example, this compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in gene expression regulation. This compound has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the specific application and dosage. In medicinal chemistry, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the formation of beta-amyloid plaques in Alzheimer's disease, and reduce inflammation in animal models of arthritis. In drug discovery, this compound has been used to improve the pharmacological properties of existing drugs, such as increasing their solubility and bioavailability. In materials science, this compound has been used to synthesize functional materials with unique properties, such as stimuli-responsive behavior and biocompatibility.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide in lab experiments is its versatility as a building block for the synthesis of novel compounds. This compound can be easily modified to introduce different functional groups and chemical moieties, allowing for the synthesis of compounds with specific properties and activities. However, one limitation of using this compound is its potential toxicity and side effects, which can impact the reliability and reproducibility of experimental results.
Direcciones Futuras
There are several future directions for research on 2-{4-[(dimethylamino)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide, including:
1. Investigating the potential of this compound as a drug candidate for the treatment of other diseases, such as diabetes and cardiovascular disease.
2. Developing new synthetic methods for this compound and its derivatives, with improved efficiency and yield.
3. Exploring the use of this compound in the synthesis of new materials with advanced properties, such as self-healing and shape-memory behavior.
4. Studying the mechanism of action of this compound in more detail, to better understand its biochemical and physiological effects.
5. Conducting further toxicity studies to assess the safety of this compound and its derivatives for use in various applications.
In conclusion, this compound is a versatile and promising chemical compound that has potential applications in various fields, including medicinal chemistry, drug discovery, and materials science. Further research is needed to fully understand its mechanism of action, optimize its synthesis and applications, and assess its safety for use in various contexts.
Propiedades
IUPAC Name |
2-[4-(dimethylsulfamoyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N4O4S/c1-17(2)24(21,22)19-10-8-18(9-11-19)12-15(20)16-13-4-6-14(23-3)7-5-13/h4-7H,8-12H2,1-3H3,(H,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGUDKOUNGKYIKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>53.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49641116 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[4-(benzyloxy)-3-bromo-5-methoxybenzyl]-1-propyl-1H-tetrazol-5-amine](/img/structure/B3566653.png)
![2-{[4-allyl-5-(1H-indol-3-ylmethyl)-4H-1,2,4-triazol-3-yl]thio}-1-(1H-indol-3-yl)ethanone](/img/structure/B3566661.png)
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B3566670.png)
![2-{[4-allyl-5-(2-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B3566671.png)
![5-{[4-(2-methoxyphenyl)-1-piperazinyl]sulfonyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B3566690.png)

![2-{4-[(2,4-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B3566699.png)
![1-[(4-fluorophenyl)sulfonyl]-4-(2-thienylcarbonyl)piperazine](/img/structure/B3566704.png)

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]-2-naphthalenesulfonamide](/img/structure/B3566730.png)
![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3566750.png)
![3-(4-bromophenyl)-8,9-dimethoxy-5,5-dimethyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B3566753.png)
